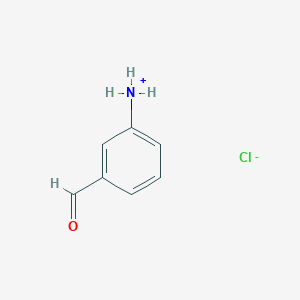

3-Aminobenzaldehyde hydrochloride

Übersicht

Beschreibung

3-Aminobenzaldehyde hydrochloride is an organic compound with the molecular formula C7H8ClNO. It is also known as 3-amino-benzaldehyde hydrochloride or 3-aminobenzaldehyde HCl. This compound is typically found as a light yellow to yellow crystalline solid and is soluble in water. It is widely used in organic synthesis and various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Aminobenzaldehyde hydrochloride is commonly synthesized by reacting 3-aminobenzaldehyde with hydrochloric acid. The reaction typically involves dissolving 3-aminobenzaldehyde in a suitable solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminobenzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in substitution reactions, where the amino group or aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Aminobenzaldehyde hydrochloride serves as an important intermediate in the synthesis of various organic compounds, including:

- Dyes : Utilized in the production of colorants due to its reactive aldehyde group.

- Pharmaceuticals : Acts as a precursor in synthesizing potential therapeutic agents .

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study enzyme mechanisms. It can act as a substrate or inhibitor for specific enzymes, influencing their activity and enabling researchers to explore metabolic pathways .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. For instance, it has been used in studies aimed at developing new drugs with antiviral properties . Its unique chemical structure allows for modifications that can lead to the synthesis of novel pharmaceutical compounds.

Industrial Applications

In addition to its role in research, this compound is used in various industrial applications:

- Dye Industry : Integral in producing dyes and pigments.

- Chemical Manufacturing : Serves as a reactant in synthesizing other chemicals .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of compounds derived from this compound against Enterovirus 71 (EV71). The results indicated that certain derivatives exhibited significant antiviral activity, suggesting potential applications in developing antiviral medications .

Case Study 2: Synthesis of Tricyclic Compounds

Research demonstrated the successful synthesis of tricyclic pyrazole derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields (up to 95%), showcasing the compound's versatility in organic synthesis .

Comparison with Related Compounds

| Compound Name | Position of Amino Group | Key Applications |

|---|---|---|

| 2-Aminobenzaldehyde | Ortho | Similar uses in dye and pharmaceutical synthesis |

| 4-Aminobenzaldehyde | Para | Utilized in similar applications but with different reactivity |

| 3-Nitrobenzaldehyde | Nitro instead of amino | Used primarily in synthetic chemistry |

The positional isomerism significantly affects the reactivity and applications of these compounds, with each exhibiting unique characteristics based on the functional group positioning.

Wirkmechanismus

The mechanism of action of 3-aminobenzaldehyde hydrochloride involves its interaction with various molecular targets and pathways. In biochemical assays, it can act as a substrate or inhibitor for specific enzymes, affecting their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and activity .

Vergleich Mit ähnlichen Verbindungen

2-Aminobenzaldehyde: Similar structure but with the amino group in the ortho position.

4-Aminobenzaldehyde: Similar structure but with the amino group in the para position.

3-Nitrobenzaldehyde: Similar structure but with a nitro group instead of an amino group.

Uniqueness: 3-Aminobenzaldehyde hydrochloride is unique due to its specific positioning of the amino group, which influences its reactivity and interactions in chemical reactions. This positional difference can lead to variations in the compound’s chemical behavior and applications compared to its isomers .

Biologische Aktivität

3-Aminobenzaldehyde hydrochloride, also known by its CAS number 127248-99-1, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacological effects, toxicity, and potential therapeutic applications.

- Molecular Formula : C₇H₈ClNO

- Molar Mass : 157.60 g/mol

- Solubility : Soluble in water with a solubility of approximately 1.81 mg/ml .

- Log P (octanol/water) : 1.21, indicating moderate lipophilicity which affects its absorption and distribution in biological systems .

Pharmacological Effects

This compound has been studied for its potential pharmacological activities:

- CYP Enzyme Inhibition : It is a known inhibitor of CYP1A2, which plays a critical role in drug metabolism. This inhibition can affect the metabolism of various drugs, leading to altered pharmacokinetics .

- Antioxidant Activity : Some studies suggest that compounds similar to 3-Aminobenzaldehyde exhibit antioxidant properties, which may help in mitigating oxidative stress-related disorders .

- Potential Anticancer Activity : Research indicates that derivatives of aminobenzaldehyde compounds may possess anticancer properties by inducing apoptosis in cancer cells through various pathways .

Toxicity and Safety

Toxicological studies on related compounds indicate several safety concerns:

- Acute Toxicity : Inhalation exposure to similar compounds has been associated with symptoms such as dizziness and headache, along with the formation of methemoglobin (MHb) in the blood at high exposure levels .

- Chronic Effects : Long-term exposure studies have shown potential liver toxicity and increased tumor incidence in animal models when administered at high doses .

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of aminobenzaldehyde derivatives. The findings indicated that these compounds could inhibit cancer cell proliferation effectively through apoptosis induction mechanisms. The study utilized various cancer cell lines to evaluate the efficacy of these compounds .

Toxicological Assessment

A comprehensive toxicological assessment was conducted on similar compounds where rats were administered varying doses over extended periods. Results indicated significant increases in liver enzyme levels and histopathological changes consistent with liver damage at higher doses .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| CYP Enzyme Inhibition | Inhibits CYP1A2, affecting drug metabolism |

| Antioxidant Properties | Potential to reduce oxidative stress |

| Anticancer Activity | Induces apoptosis in cancer cells; effective against various cancer types |

| Acute Toxicity | Symptoms include dizziness and methemoglobinemia at high exposure levels |

| Chronic Toxicity | Liver toxicity observed with prolonged exposure; potential carcinogenic effects noted |

Eigenschaften

IUPAC Name |

3-aminobenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-5H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJGVPCLWKFJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659654 | |

| Record name | 3-Aminobenzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127248-99-1 | |

| Record name | 3-Aminobenzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.